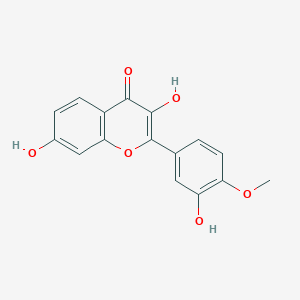

3,3',7-Trihydroxy-4'-methoxyflavone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

57396-72-2 |

|---|---|

Molecular Formula |

C16H12O6 |

Molecular Weight |

300.26 g/mol |

IUPAC Name |

3,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C16H12O6/c1-21-12-5-2-8(6-11(12)18)16-15(20)14(19)10-4-3-9(17)7-13(10)22-16/h2-7,17-18,20H,1H3 |

InChI Key |

QVYSSMFEUBQBEU-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O |

melting_point |

288°C |

physical_description |

Solid |

Synonyms |

3,3’,7-Trihydroxy-4’-methoxy-flavone; 3,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-chromen-4-one |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of 3,3 ,7 Trihydroxy 4 Methoxyflavone

Identification in Specific Botanical Sources

Presence in Broussonetia kazinoki

The compound 3,3',7-Trihydroxy-4'-methoxyflavone has been formally reported as a constituent of Broussonetia kazinoki. nih.gov This plant species, belonging to the family Moraceae, is known for producing a variety of prenylated polyphenols and other flavonoids. nih.gov Research into the phytochemicals of B. kazinoki has led to the isolation of numerous compounds, including kazinols and broussonols. nih.gov The identification of this compound within this species contributes to the understanding of its rich flavonoid profile. The extracts of B. kazinoki have gained attention for their potential applications, with the Korea Food and Drug Administration (KFDA) registering them as skin-whitening agents due to their potent tyrosinase inhibitory effects. nih.gov

Related Flavonoids in Other Plant Species (e.g., Dodonaea viscosa Jacq. var. angustifolia, Holoptelea integrifolia)

While this compound itself is specifically noted in B. kazinoki, its structural relatives, other flavonoids, are widespread in the plant kingdom.

Dodonaea viscosa Jacq. var. angustifolia , a member of the Sapindaceae family, is a rich source of flavonoid compounds. interesjournals.org High-Performance Liquid Chromatography (HPLC) analysis of the flower extracts of Dodonaea angustifolia has confirmed the presence of flavonoids such as quercetin (B1663063), myricetin (B1677590), and rutin. researchgate.net A broader study of D. viscosa using Liquid Chromatography-Mass Spectrometry (LC-ESI-MS) identified 57 different compounds, including the flavonoids isorhamnetin (B1672294) and kaempferol (B1673270), alongside quercetin. nih.gov The presence of these polyphenols is linked to the plant's traditional use and observed antioxidant properties. nih.gov

Holoptelea integrifolia (Roxb.) Planch , from the Ulmaceae family, has also been shown to contain flavonoids, although findings can vary depending on the part of the plant analyzed. nih.gov Phytochemical screenings of the leaves and stem bark have confirmed the presence of flavonoids among other constituents like terpenoids and alkaloids. nih.govphytojournal.com One study identified quercetin and kaempferol in the leaves, though noting the total flavonoid content was lower than in other exotic trees studied. ijpbr.in Conversely, a phytochemical analysis of the fruits of H. integrifolia did not detect flavonoids. researchgate.net Research on the stem bark has led to the isolation of triterpenes such as friedelin (B1674157) and lupeol. mdpi.com

Advanced Chromatographic and Extraction Techniques for Natural Product Isolation

The isolation of this compound and related flavonoids from complex plant matrices relies on a combination of extraction and chromatographic methods.

Column Chromatography (e.g., Sephadex LH-20, RP C18, Silica (B1680970) Gel)

Column chromatography is a fundamental technique for the purification of flavonoids from crude plant extracts. Different stationary phases are employed based on the polarity of the target compounds.

Silica Gel: Silica gel adsorption chromatography is a widely used and conventional method for separating flavonoids. nih.gov Separation is based on the polarity of the compounds. However, this method can be time-consuming and may require large volumes of solvents. mdpi.com

Sephadex LH-20: This size-exclusion chromatography medium is extensively used in the final purification stages of flavonoid isolation. nih.govnih.gov It separates molecules based on their size, but interactions such as hydrogen bonding and adsorption also play a role. nih.gov A comprehensive review documented the isolation of 189 different flavonoid derivatives using Sephadex LH-20, with methanol (B129727) and its aqueous mixtures being the most common eluents. nih.govresearchgate.net

Reversed-Phase (RP) C18: RP-C18 column chromatography is particularly effective for separating more polar flavonoids, such as their glycosylated forms. nih.govmdpi.com In this technique, a non-polar stationary phase is used with a polar mobile phase.

These column chromatography methods are often used in succession to achieve high-purity compounds.

Thin Layer Chromatography (TLC) Applications

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive method crucial for the analysis of flavonoids. It serves multiple purposes in phytochemical research:

Qualitative Analysis: TLC is used to identify the presence of flavonoids in an extract by comparing the Retention factor (Rf) values and colors of spots with those of known standards. nih.gov

Method Development: It is instrumental in finding the optimal solvent system for separation in column chromatography.

Purity Assessment: TLC can quickly indicate the number of components in a mixture and assess the purity of isolated fractions.

Quantitative Analysis: When combined with a densitometer (HPTLC), it allows for the quantification of specific flavonoids in an extract. nih.gov

For flavonoid analysis, silica gel is the most common stationary phase. After development, the plates are often sprayed with reagents like 1% ethanolic aluminum chloride or anisaldehyde-sulfuric acid to visualize the flavonoid spots under UV light, where they typically appear as yellow-green fluorescent spots. phytojournal.comnih.govd-nb.info

Solvent Extraction Methodologies (e.g., Methanolic Extracts)

The initial step in isolating flavonoids from plant material is solvent extraction. The choice of solvent is critical and depends on the polarity of the target flavonoids.

Methanol and Ethanol: Alcohols, particularly methanol and ethanol, and their aqueous mixtures are the most frequently used solvents for flavonoid extraction. mdpi.commdpi.com Seventy percent methanol is often cited as an efficient solvent for extracting flavonoids via maceration. mdpi.com Methanolic extracts are commonly the starting point for further chromatographic separation of flavonoids. phytojournal.com

Extraction Techniques: Various techniques are employed to enhance extraction efficiency.

Maceration: Soaking the plant material in a solvent at room temperature. mdpi.come3s-conferences.org

Soxhlet Extraction: A continuous extraction method that uses a smaller amount of solvent but may expose compounds to high temperatures, risking thermal degradation. e3s-conferences.org

Modern Techniques: To improve efficiency and reduce solvent consumption, modern methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are increasingly used. mdpi.comnih.gov

The selection of the appropriate solvent and extraction method is a crucial first step that dictates the yield and profile of flavonoids obtained for subsequent purification. mdpi.com

Data Tables

Table 1: Botanical Sources of Related Flavonoids

| Plant Species | Family | Detected Flavonoids/Related Compounds | Reference(s) |

|---|---|---|---|

| Broussonetia kazinoki | Moraceae | This compound, Kazinols, Broussonols | nih.govnih.gov |

| Dodonaea viscosa Jacq. var. angustifolia | Sapindaceae | Quercetin, Myricetin, Rutin, Isorhamnetin, Kaempferol | researchgate.netnih.gov |

Table 2: Common Chromatographic Techniques for Flavonoid Isolation

| Technique | Stationary Phase | Principle of Separation | Typical Application | Reference(s) |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Adsorption (Polarity) | General separation of less polar to moderately polar flavonoids | nih.govmdpi.com |

| Column Chromatography | Sephadex LH-20 | Size Exclusion / Adsorption | Purification of a wide range of flavonoids | nih.govnih.govresearchgate.net |

| Column Chromatography | Reversed-Phase (RP) C18 | Partition (Polarity) | Isolation of polar flavonoids and glycosides | nih.govmdpi.com |

| Thin Layer Chromatography (TLC) | Silica Gel | Adsorption (Polarity) | Qualitative analysis, purity checks, method development | nih.gov |

| High-Performance TLC (HPTLC) | Silica Gel | Adsorption (Polarity) | Fingerprinting and quantitative analysis | phytojournal.com |

Table 3: Common Solvents Used in Flavonoid Extraction

| Solvent/Mixture | Extraction Method(s) | Target Compounds | Reference(s) |

|---|---|---|---|

| Methanol | Maceration, Reflux, Soxhlet | General Flavonoids | mdpi.com |

| Ethanol | Maceration, Soxhlet, UAE | General Flavonoids | mdpi.come3s-conferences.org |

| Methanol/Water Mixtures | Maceration, MAE | Polar and Glycosidic Flavonoids | mdpi.com |

| Ethanol/Water Mixtures | Maceration, UAE | Polar and Glycosidic Flavonoids | e3s-conferences.orgnih.gov |

Biosynthesis and Chemoenzymatic Synthetic Strategies for 3,3 ,7 Trihydroxy 4 Methoxyflavone

Overview of Flavonoid Biosynthetic Pathways in Plants

Flavonoids, including 3,3',7-Trihydroxy-4'-methoxyflavone, are a significant class of secondary metabolites in plants, characterized by a C6-C3-C6 carbon skeleton. mdpi.com Their biosynthesis is an integral part of the plant's secondary metabolism, playing crucial roles in pigmentation, UV protection, and defense against pathogens. oup.comnih.govmdpi.com

Involvement of Secondary Metabolic Pathways

The journey of flavonoid biosynthesis begins with the phenylpropanoid pathway, which converts the amino acid phenylalanine into p-coumaroyl-CoA. nih.govfrontiersin.org This initial phase is a critical juncture, supplying the foundational precursor for a vast array of secondary metabolites. nih.gov The shikimate pathway is responsible for producing phenylalanine, which then enters the general phenylpropanoid pathway. oup.comnih.gov Here, a series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) lead to the formation of p-coumaroyl-CoA. nih.gov This molecule then serves as the entry point into the specific flavonoid biosynthetic pathway. frontiersin.org

The core of flavonoid synthesis involves the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS). mdpi.comfrontiersin.org This results in the formation of a chalcone scaffold, the precursor to all flavonoids. frontiersin.org Subsequently, chalcone isomerase (CHI) facilitates the cyclization of the chalcone into a flavanone (B1672756), a key intermediate that sits (B43327) at a branching point leading to various flavonoid classes. mdpi.comnih.gov

Key Enzymatic Transformations (e.g., O-Methyltransferases in Flavone (B191248)/Flavonol Biosynthesis)

From the central flavanone intermediate, a series of enzymatic modifications, including hydroxylation, glycosylation, and methylation, lead to the vast diversity of flavonoids observed in nature. sunyempire.edu O-methyltransferases (OMTs) are particularly crucial in the biosynthesis of methoxylated flavonoids like this compound. mdpi.com These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid backbone. mdpi.com

The position of methylation is highly specific and is determined by the particular OMT involved. For instance, flavone 3'-O-methyltransferase activity catalyzes the methylation of a 3'-hydroxyflavone (B1607344) to a 3'-methoxyflavone. monarchinitiative.org Research has identified specific OMTs, such as ROMT-9 from rice, which exhibit high regiospecificity for the 3'-position of flavonoids like luteolin, converting it to chrysoeriol (B190785) (3'-O-methylated luteolin). nih.gov Similarly, flavonoid 7-O-methyltransferases (F7OMTs) have been isolated from various plants and are responsible for methylating the 7-hydroxyl group of different flavonoid substrates. mdpi.comnih.gov The formation of the 4'-methoxy group in this compound would be catalyzed by a corresponding 4'-O-methyltransferase. The final hydroxylation at the 3-position is catalyzed by flavanone 3-hydroxylase (F3H), which acts on flavanones to produce dihydroflavonols, the direct precursors to flavonols. mdpi.comfrontiersin.org

Chemical Synthesis Approaches for this compound and Analogs

While nature provides a blueprint for flavonoid synthesis, chemical methods offer a controlled and often more scalable approach to producing specific flavonoids and their analogs.

Oxidative Cyclization Methodologies from Chalcone Precursors

A prevalent strategy for synthesizing flavones and flavonols is the oxidative cyclization of 2'-hydroxychalcone (B22705) precursors. chemijournal.comnih.gov This method mimics a key step in the natural biosynthetic pathway. researchgate.net The synthesis of the chalcone precursor itself is typically achieved through a Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde. mdpi.comljmu.ac.uk

Several reagents can facilitate the oxidative cyclization of 2'-hydroxychalcones to flavones. chemijournal.comresearchgate.net For instance, iodine in combination with silica (B1680970) gel (SiO2-I2) has been shown to be an efficient system for this transformation, often proceeding without the need for a solvent. chemijournal.com Other methods employ reagents like hydrogen peroxide in a basic medium, which can lead to the formation of 3-hydroxyflavones (flavonols). nih.gov The choice of oxidizing agent and reaction conditions can influence the final product, sometimes yielding a mixture of flavones, flavonols, and other related compounds. nih.gov Palladium(II) catalysts have also been employed for the oxidative cyclization of 2'-hydroxydihydrochalcones, offering a versatile route to both flavones and flavanones depending on the oxidants and additives used. semanticscholar.org

Targeted Methylation and Demethylation Reactions (e.g., Selective Demethylation of Flavones)

The synthesis of specifically substituted flavonoids like this compound often requires precise control over methylation and demethylation steps. xiahepublishing.com Starting with a polyhydroxylated flavonoid, selective methylation can be achieved by using protecting groups to block certain hydroxyls while others are methylated. Conversely, selective demethylation of polymethoxylated flavonoids is a crucial technique. acgpubs.org

Various reagents are available for the demethylation of aryl methyl ethers, although many can be harsh and non-selective. acgpubs.org However, methods for selective demethylation have been developed. For example, a serendipitous selective demethylation of 5-O-methylated flavones has been reported using semicarbazide (B1199961) in glacial acetic acid. acgpubs.org Other approaches for selective demethylation of flavonoids have utilized anhydrous aluminum halides in different solvents. acs.org The ability to selectively add or remove methyl groups is critical for the synthesis of complex flavonoids and for creating analogs to study structure-activity relationships. nih.govacs.org

Microbial Transformation and Biocatalytic Routes for Flavonoid Synthesis

Harnessing the power of microorganisms and isolated enzymes offers a green and highly specific alternative for producing flavonoids. academicjournals.orgnih.govyoutube.com This field, known as biocatalysis and biotransformation, is rapidly advancing. mdpi.comnih.gov

Microbial cells can be engineered to express the entire flavonoid biosynthetic pathway, effectively turning them into "cell factories" for flavonoid production. frontiersin.orgyoutube.com Yeasts like Saccharomyces cerevisiae have been successfully engineered to produce flavanones, the precursors to a wide range of flavonoids. nih.gov This involves introducing the necessary plant enzymes, such as chalcone synthase and chalcone isomerase, into the microbial host. frontiersin.org

Furthermore, microorganisms can be used to perform specific transformations on flavonoid substrates. acs.orgresearchgate.net Fungi, such as species of Aspergillus and Penicillium, and bacteria, including Streptomyces species, are known to carry out a variety of reactions on flavonoids, including hydroxylation, demethylation, and glycosylation. mdpi.comacs.org For example, certain microorganisms can hydroxylate flavanones at specific positions or cleave methyl ether groups. acs.org This approach can be used to generate novel flavonoid derivatives or to produce specific, naturally occurring flavonoids that are difficult to synthesize chemically. mdpi.comnih.gov The use of isolated enzymes, or biocatalysts, offers even greater control and specificity, allowing for targeted modifications of the flavonoid scaffold under mild reaction conditions. academicjournals.orgnih.govmdpi.com

Advanced Analytical Characterization of 3,3 ,7 Trihydroxy 4 Methoxyflavone

Chromatographic Methodologies for Purity Assessment and Quantification

The analytical characterization of 3,3',7-Trihydroxy-4'-methoxyflavone relies heavily on chromatographic techniques. These methods are essential for separating the compound from complex mixtures, assessing its purity, and performing accurate quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most powerful and widely used techniques for these purposes.

High-Performance Liquid Chromatography (HPLC) (e.g., Reverse Phase HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of flavonoids like this compound. Reverse-phase (RP) HPLC is the most common mode employed, where a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Detailed Research Findings: The separation of flavonoids using RP-HPLC is influenced by several factors, including the choice of column, mobile phase composition, flow rate, and column temperature. phcog.com C18 columns (ODS or octadecylsilane) are the most frequently used stationary phases due to their hydrophobicity, which effectively retains flavonoid compounds. phcog.commdpi.com

The mobile phase typically consists of a mixture of water and an organic solvent, most commonly acetonitrile (B52724) or methanol (B129727), with an acidic modifier. sielc.comdergipark.org.tr The addition of acids like formic acid, acetic acid, or phosphoric acid to the mobile phase is crucial for achieving sharp, symmetrical peaks by suppressing the ionization of the phenolic hydroxyl groups of the flavonoids. sielc.comnih.gov The choice of acid can also impact detection sensitivity, especially when coupled with a mass spectrometer (MS), where volatile acids like formic or acetic acid are preferred over phosphoric acid. sielc.comnih.gov

Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate compounds with a wide range of polarities, which is common in plant extracts containing multiple flavonoids. phcog.commdpi.com The column temperature is another important parameter; maintaining a constant temperature, for instance at 35°C, can optimize separation efficiency and improve peak shape. phcog.com Detection is most commonly performed using a Diode Array Detector (DAD) or a UV detector, as flavonoids possess strong chromophores that absorb light in the UV-Vis region, typically between 200 and 400 nm. phcog.com For enhanced selectivity and sensitivity, HPLC systems can be coupled with fluorescence or mass spectrometry detectors. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase/Column | Reverse-Phase C18 (e.g., Phenomenex ODS, 250 mm x 4.6 mm, 5 µm) | phcog.com |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% acetic acid or 0.5% orthophosphoric acid) | mdpi.comdergipark.org.tr |

| Flow Rate | 0.5 - 1.0 mL/min | phcog.comdergipark.org.tr |

| Column Temperature | 20°C - 40°C (35°C often found to be optimal) | phcog.comdergipark.org.tr |

| Detection Wavelength | 254 nm, 280 nm, or 350 nm (UV/DAD) | phcog.commdpi.commdpi.com |

| Injection Volume | 10 - 20 µL | phcog.comdergipark.org.tr |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. olemiss.edu This technology utilizes columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures.

Detailed Research Findings: The primary advantage of UPLC in the analysis of this compound and other flavonoids is its ability to provide much faster analyses and higher resolution, allowing for the separation of closely related compounds in complex samples. olemiss.edu This high resolving power makes UPLC particularly suitable for the detailed chemical fingerprinting of plant extracts. nih.gov

UPLC is almost always paired with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (such as Q-TOF/MS), creating a powerful analytical platform (UPLC-MS). nih.gov This combination provides not only retention time data but also mass-to-charge ratios and fragmentation patterns, enabling the confident identification and quantification of compounds, even at very low concentrations. nih.govnih.gov The increased sensitivity of UPLC is beneficial for analyzing trace components in biological matrices or for quality control where low-level impurities must be detected. olemiss.edunih.gov

Methodologies for flavonoid analysis by UPLC often employ similar column chemistries (C18) and mobile phase systems (water/acetonitrile with formic or acetic acid) as HPLC, but with significantly shorter run times. mdpi.comnih.gov For instance, a gradient elution that takes 40-60 minutes on an HPLC system might be completed in under 10 minutes on a UPLC system while achieving superior or equivalent separation. The enhanced speed and efficiency of UPLC make it an ideal technique for high-throughput screening and quantitative analysis of flavonoids in various samples.

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase/Column | Reverse-Phase C18 (e.g., Waters ACQUITY UPLC BEH C18, <2 µm particle size) | mdpi.com |

| Mobile Phase | Gradient of Acetonitrile and Water (both containing 0.1% formic acid or acetic acid) | mdpi.com |

| Flow Rate | 0.3 - 0.5 mL/min | olemiss.edu |

| Column Temperature | 30°C - 45°C | mdpi.com |

| Detection | Photodiode Array (PDA) and/or Mass Spectrometry (Q-TOF, TQ-MS) | olemiss.edunih.gov |

| Injection Volume | 1 - 5 µL | mdpi.comolemiss.edu |

Mechanistic Investigations of Biological Activities of 3,3 ,7 Trihydroxy 4 Methoxyflavone in Vitro and Cellular Studies

Modulation of Oxidative Stress Pathways

While direct and extensive studies on the antioxidant mechanisms of 3,3',7-Trihydroxy-4'-methoxyflavone are limited, its activity can be inferred from its chemical structure and research on closely related flavonoids. Flavonoids as a class are well-regarded for their antioxidant properties.

Interactions with Specific Molecular Targets and Signaling Pathways

Detailed research has identified a key molecular target for this compound, providing a clear mechanism for some of its observed biological effects.

Inhibition of Salt Inducible Kinase 2 (SIK2)A significant body of research has identified this compound (referred to in studies as 4'-O-methylfisetin) as a potent inhibitor of Salt Inducible Kinase 2 (SIK2).nih.govplos.orgnih.govSIK2 is a protein kinase that acts as a negative regulator of melanogenesis by suppressing a key coactivator, TORC1 (transducer of regulated CREB activity 1).nih.govnih.gov

In vitro kinase assays were performed using GST-tagged SIK2 as the enzyme and a GST-TORC2 peptide as the substrate. plos.orgresearchgate.net In these assays, the parent compound, fisetin (B1672732), was first identified as a candidate inhibitor. nih.gov However, subsequent investigation revealed that mono-methylated flavonoids, including the synthesized 4'-O-methylfisetin, were highly effective. plos.orgnih.gov The inhibitory activity of 4'-O-methylfisetin was confirmed in cellular models, where it was shown to induce the nuclear translocation of TORC1, a direct downstream consequence of SIK2 inhibition. plos.orgnih.gov This activation of the TORC1 pathway subsequently leads to the induction of melanogenic programs. nih.gov

The table below summarizes the findings from an in vitro kinase assay comparing the SIK2 inhibitory activity of various flavonoids.

Table 1: In Vitro SIK2 Inhibitory Activity of Selected Flavonoids

| Compound | Concentration (nM) | SIK2 Activity (% of Control) |

| Fisetin | 50 | ~20% |

| Diosmetin (B1670712) | 500 | ~40% |

| Quercetin (B1663063) | 500 | ~80% |

Data adapted from Kumagai et al. (2011). The study identified fisetin as a potent inhibitor in the biochemical assay. It then synthesized and tested 4'-O-methylfisetin (this compound), finding it to be a potent inducer of melanogenesis in cellular assays, a process mediated by SIK2 inhibition. nih.govplos.org

Influence on JAK/STAT Signaling Pathways (Contextual with Related Flavonoids)

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, regulating processes like immunity, cell proliferation, and inflammation. youtube.com Dysregulation of this pathway is implicated in various diseases, including cancers and immune disorders. youtube.com

Several flavonoids have been shown to modulate the JAK/STAT pathway. Fisetin, a structurally similar flavonoid, has been observed to inhibit the JAK1/2-STAT1-IRF1 pathway. nih.gov In studies using IFN-γ-stimulated macrophages, fisetin inhibited the phosphorylation of Jak1, Jak2, and STAT1, and reduced the nuclear accumulation of phosphorylated STAT1. nih.gov Similarly, the flavonoid kaempferol (B1673270) has been reported to attenuate IL-6-induced inflammation by inhibiting the activation and nuclear translocation of STAT3. nih.gov Kaempferol also modulates the IFN-γ induced JAK-STAT pathway by up-regulating the expression of Suppressor of Cytokine Signaling 1 (SOCS1), a negative regulator of the pathway. nih.gov These findings suggest that flavonoids can exert anti-inflammatory effects by targeting key components of the JAK/STAT cascade.

| Flavonoid | Model System | Pathway Component | Observed Effect | Reference |

| Fisetin | IFN-γ-stimulated RAW264 macrophages | p-Jak1, p-Jak2, p-STAT1 | Inhibition of phosphorylation | nih.gov |

| Kaempferol | IL-6-induced THP1 macrophages | p-STAT3 | Inhibition of phosphorylation and nuclear translocation | nih.gov |

| Kaempferol | IFN-γ treated cells | SOCS1 | Upregulation of expression | nih.gov |

Modulation of PI3K/Akt and ERK1/2 Signaling Pathways (Contextual with Related Flavonoids)

The Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathways are central signaling cascades that regulate numerous cellular processes, including cell survival, proliferation, and apoptosis. nih.gov The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated pathways in cancer. nih.gov

A wide range of flavonoids have demonstrated the ability to modulate these pathways. nih.govresearchgate.net For example, fisetin has been shown to inhibit the PI3K/Akt pathway, contributing to its anticancer effects. nih.gov Other flavonoids like quercetin, hesperetin (B1673127), and myricetin (B1677590) have also been shown to influence the PI3K/Akt and ERK1/2 pathways, often promoting cell survival in healthy cells (e.g., neurons) while inhibiting proliferation in cancer cells. nih.gov Delphinidin, an anthocyanidin, exerts anti-proliferative effects in ovarian cancer cells by inactivating both the PI3K/Akt and ERK1/2 signaling pathways. nih.gov Rutin has been shown to regulate PI3K/Akt/mTOR and ERK1/2 signaling as part of its neuroprotective effects. frontiersin.org This modulation is a key mechanism by which flavonoids exert their diverse biological activities. nih.govconsensus.app

Other Enzyme Modulations (e.g., Pyruvate Kinase Isoenzyme M2, Cytochrome P450, Alpha-Amylase)

The biological activity of flavonoids also extends to the direct modulation of various enzymes.

Pyruvate Kinase Isoenzyme M2 (PKM2): PKM2 is a key enzyme in glycolysis, and its regulation is critical in the metabolic reprogramming observed in cancer cells. nih.gov The less active dimeric form of PKM2 is prevalent in tumor cells, which diverts glucose metabolites towards biosynthesis to support cell proliferation. Small molecule activators that promote the more active tetrameric form of PKM2 can suppress tumor growth. nih.gov In silico studies have suggested that flavonoids can bind to and inhibit the human PKM2 enzyme, indicating their potential as a framework for developing anticancer agents that target tumor metabolism. eurekaselect.com

Cytochrome P450 (CYP450): Cytochromes P450 are a family of enzymes involved in the metabolism of a wide array of foreign compounds, including drugs and dietary components. Flavonoids are known to be potent inhibitors of several CYP450 isoforms. A study on 33 flavonoid derivatives showed significant inhibitory activity against CYP1A1, CYP1A2, CYP1B1, CYP2C9, and CYP3A4. nih.gov The degree of inhibition is highly dependent on the flavonoid's structure, including the number and position of hydroxyl and methoxy (B1213986) groups. For instance, 3,5,7-trihydroxyflavone (galangin) was a particularly potent inhibitor of CYP1B1. nih.gov The introduction of a 4'-methoxy group into 5,7-dihydroxyflavone also yielded active inhibitors of CYP1B1. nih.gov

Alpha-Amylase: Alpha-amylase is a key digestive enzyme that breaks down complex carbohydrates into simple sugars. mdpi.com Inhibiting this enzyme can slow down carbohydrate digestion and reduce the post-meal spike in blood glucose, which is a therapeutic strategy for managing type 2 diabetes. mdpi.com Flavonoids found in sources like fenugreek seeds have been shown to inhibit α-amylase, highlighting a potential mechanism for the anti-diabetic effects of certain plant extracts. mdpi.com

| Enzyme | Flavonoid Context | Observed Effect | Potential Implication | Reference |

| Pyruvate Kinase M2 (PKM2) | General Flavonoids (in silico) | Binding and inhibition | Anticancer activity by modulating tumor metabolism | eurekaselect.com |

| Cytochrome P450 (CYP1B1) | Galangin, 4'-methoxy-5,7-dihydroxyflavone | Potent inhibition | Alteration of drug/xenobiotic metabolism | nih.gov |

| Alpha-Amylase | Flavonoids from Fenugreek | Inhibition | Reduction of postprandial hyperglycemia | mdpi.com |

Effects on Cellular Processes in Research Models

In various research models, this compound and structurally related flavonoids demonstrate a range of effects on fundamental cellular processes. These effects are a direct consequence of their ability to modulate the signaling pathways and enzymes discussed previously.

In inflammation models, flavonoids like fisetin and kaempferol have been shown to suppress the production of pro-inflammatory mediators. nih.govnih.gov This is achieved by inhibiting key inflammatory signaling pathways such as JAK/STAT and modulating the expression of enzymes like cyclooxygenase-2 (COX-2). nih.govnih.gov For instance, studies on macrophage cell lines show a reduction in inflammatory markers following treatment with these flavonoids. nih.govnih.gov

The modulation of the PI3K/Akt and ERK1/2 pathways by flavonoids has significant consequences for cell fate. nih.gov In cancer cell models, inhibition of these pathways by compounds like fisetin can lead to decreased cell proliferation and survival. nih.gov Conversely, in neuronal models, activation of these same pathways by flavonoids such as hesperetin can protect against oxidative stress-induced cell death. nih.gov

Furthermore, the interaction of flavonoids with metabolic enzymes points to their role in regulating cellular metabolism. The inhibition of PKM2 in cancer cells and α-amylase in digestive models suggests that these compounds can shift metabolic processes, impacting energy production and nutrient absorption. eurekaselect.commdpi.com The ability of these compounds to act as antioxidants also contributes to their protective effects in cellular models by mitigating oxidative damage to lipids, proteins, and DNA. biosynth.com

Induction of Apoptosis

The flavonoid this compound has been the subject of research regarding its potential to induce apoptosis, or programmed cell death, in cancer cells. Studies on related methoxyflavone derivatives have shown that these compounds can enhance tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-induced apoptosis in human leukemic MOLT-4 cells. nih.gov This enhancement is mediated through both the death receptor and mitochondrial pathways. nih.gov

The apoptotic process involves a cascade of events, including the activation of caspases, a family of protease enzymes. Research on a structurally similar compound, 5,7,3'-trihydroxy-3,4'-dimethoxyflavone, demonstrated that it induces apoptosis through a caspase-dependent mechanism. nih.gov This involves the release of cytochrome c from the mitochondria and the subsequent processing of multiple caspases, including caspase-3, -6, -7, and -9. nih.gov The activation of these caspases leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a key event in the execution phase of apoptosis. nih.gov

Furthermore, the regulation of apoptosis is tightly controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). An increased Bax/Bcl-2 ratio is often indicative of a shift towards apoptosis. Studies on other flavonoids have shown that they can increase this ratio by enhancing Bax expression, thereby promoting the release of pro-apoptotic molecules from the mitochondria. nih.govresearchgate.net For instance, 7,8-Dihydroxyflavone has been shown to decrease Bcl-2 protein levels, contributing to its apoptotic effects. semanticscholar.org Overexpression of the protective mitochondrial proteins Bcl-2 and Bcl-xL has been found to confer partial resistance to apoptosis induced by some flavonoids. nih.gov

Cell Cycle Regulation and Arrest Mechanisms

In addition to inducing apoptosis, this compound and related flavonoids have been shown to interfere with the normal progression of the cell cycle in cancer cells, often leading to cell cycle arrest at specific phases. This disruption prevents the cells from dividing and proliferating.

A related compound, 3,4′-dimethoxy-3′,5,7-trihydroxyflavone, has been observed to induce G2/M phase cell cycle arrest in MCF-7 breast cancer cells. mdpi.com This arrest is associated with the upregulation of p53 and p21, and the downregulation of several key cell cycle-regulatory proteins. mdpi.com Similarly, 5,7,3'-trihydroxy-3,4'-dimethoxyflavone has been found to induce G2-M phase cell-cycle arrest in human leukemia cells. nih.gov Other flavonoids, such as 5,6-dihydroxy-3,7,4'-trimethoxyflavonol, also induce G2/M arrest, which is accompanied by a decrease in the level of Cyclin B1. nih.gov The flavonoid prunetrin (B192197) has also been shown to arrest the cell cycle in the G2/M phase in a dose-dependent manner by decreasing the expression of cyclin proteins like Cyclin B1, CDK1/CDC2, and CDC25c. mdpi.com

The mitogen-activated protein kinase (MAPK) signaling pathway also plays a role in the cell cycle arrest induced by some flavonoids. For example, the p38 MAPK pathway has been implicated in the cell cycle arrest mechanism by inhibiting cyclin and CDK proteins. mdpi.com

Antiproliferative Actions in Various Cell Lines

The induction of apoptosis and cell cycle arrest by this compound and its analogs contribute to their antiproliferative activity against a variety of cancer cell lines. The effectiveness of these compounds can vary depending on the specific cell line and the structure of the flavonoid.

For instance, 5,7,3'-trihydroxy-3,4'-dimethoxyflavone was found to be highly cytotoxic against leukemia cells. nih.gov In a study examining twenty-seven Citrus flavonoids, seven were identified as active against tumor cell lines, with a rank order of potency being luteolin, natsudaidain, quercetin, tangeretin, eriodictyol, nobiletin, and 3,3',4',5,6,7,8-heptamethoxyflavone. nih.gov The structure-activity relationship indicated that the ortho-catechol moiety in the B ring and a C2-C3 double bond were important for antiproliferative activity. nih.gov For polymethoxylated flavones, C-3 hydroxyl and C-8 methoxyl groups were found to be essential for high activity. nih.gov

Another related compound, 3,4′-dimethoxy-3′,5,7-trihydroxyflavone, exhibited strong antiproliferative activity against human MCF-7 breast cancer, SCC4 oral cancer, and THP-1 monocytic leukemia cells, with IC50 values of 3.3 μM, 8.6 μM, and 5.5 μM, respectively. mdpi.com

Interactive Table: Antiproliferative Activity of Related Flavonoids

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3,4′-dimethoxy-3′,5,7-trihydroxyflavone | MCF-7 (Breast Cancer) | 3.3 |

| 3,4′-dimethoxy-3′,5,7-trihydroxyflavone | SCC4 (Oral Cancer) | 8.6 |

| 3,4′-dimethoxy-3′,5,7-trihydroxyflavone | THP-1 (Monocytic Leukemia) | 5.5 |

| 5,6,3',4'-tetrahydroxy-7-methoxyflavone | 26S Proteasome (Chymotrypsin-like) | 14.0 |

| 5,6,3',4'-tetrahydroxy-7-methoxyflavone | 26S Proteasome (Caspase-like) | 5.4 |

| 5,6,3',4'-tetrahydroxy-7-methoxyflavone | 26S Proteasome (Trypsin-like) | 24.1 |

| 3',4'-dihydroxyflavonol | MG-63 (Osteosarcoma) | Varies |

Inhibition of Cell Migration

The ability of cancer cells to migrate is a crucial step in metastasis. Research suggests that certain flavonoids can inhibit this process. For example, a rare flavone (B191248), 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone (PMF), has been shown to suppress the migration of MCF-7 breast cancer cells. researchgate.net It is postulated that the inhibition of NF-κB by this flavone contributes to the suppression of cell migration. researchgate.net

Other Investigated Biological Activities in Preclinical Models

Anti-inflammatory Mechanisms via Modulation of Mediators and Enzymes

Flavonoids, including structures related to this compound, have demonstrated anti-inflammatory properties in preclinical studies. These effects are often mediated through the modulation of various inflammatory mediators and enzymes.

For instance, 4',6,7-trihydroxy-5-methoxyflavone, isolated from Fridericia chica, was shown to decrease leukocyte migration and the concentrations of pro-inflammatory cytokines like TNF-α and IL-1β in a mouse model of peritonitis. nih.gov It also enhanced the production of the anti-inflammatory cytokine IL-10. nih.gov Another related flavonoid, 3,7,4'-Trihydroxyflavone, has been shown to inhibit the production of leukotriene B4 (LTB4) in human neutrophils and can scavenge various reactive oxygen and nitrogen species. medchemexpress.com

Antiviral Potentials (e.g., in silico studies on HSV-1 for related compounds)

The antiviral properties of flavonoids have been investigated against a range of viruses, including Herpes Simplex Virus Type 1 (HSV-1). nih.govbohrium.comdntb.gov.uanih.gov Flavonoids can interfere with multiple stages of the viral life cycle, such as attachment to host cells, entry, DNA replication, and the expression of viral proteins. nih.govbohrium.com

While direct studies on this compound's antiviral activity are limited, research on other flavonoids provides insights into their potential mechanisms. For example, various flavonoids have shown inhibitory effects against HSV-1 and HSV-2 in vitro. nih.gov Some flavonoids, like EC, ECG, galangin, and kaempferol, have demonstrated strong antiviral activity against HSV-1. nih.gov In silico studies and in vitro experiments on other flavonoids have revealed that they can target viral DNA replication and glycoprotein (B1211001) synthesis. nih.govbohrium.com For example, 5,7,4'-trihydroxy-8-methoxyflavone has been shown to inhibit the replication of influenza A and B viruses by interfering with the fusion of the viral envelope with the endosome/lysosome membrane. nih.gov

Anti-biofilm Properties (observed in some flavones)

While direct in vitro or cellular studies on the anti-biofilm properties of this compound are not extensively documented in current scientific literature, the structural characteristics of this flavonoid suggest a potential for such activity. The anti-biofilm efficacy of flavonoids is often closely linked to their substitution patterns, particularly the number and position of hydroxyl and methoxy groups on their core structure. nih.govnih.gov

Flavonoids can interfere with bacterial biofilm formation through various mechanisms. These include the inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and interference with bacterial energy metabolism. nih.govmdpi.com Furthermore, some flavonoids have been shown to reduce bacterial adhesion, a critical initial step in biofilm formation, and modulate membrane permeability. nih.govmdpi.com

The structural features of this compound, specifically the hydroxylation at positions 3, 3', and 7, and methoxylation at position 4', are significant in predicting its potential biological activities. Studies on the structure-activity relationships of various flavonoids have indicated that hydroxylation at the C7 position of the A ring and at the C3' and C4' positions of the B ring can be advantageous for antibacterial and anti-biofilm effects. nih.gov The presence of a hydroxyl group at the C3 position is also a noteworthy feature.

For instance, research on other flavonoids has demonstrated the importance of these substitutions. A study on 3,2'-dihydroxyflavone (B191514) highlighted its potent anti-biofilm activity against both Staphylococcus aureus and the fungus Candida albicans. mdpi.comnih.govnih.gov This activity was attributed to the presence and position of the hydroxyl groups. In another example, a study on various flavonoids revealed that luteolin, which possesses hydroxyl groups at positions 3' and 4', exhibited biofilm inhibition. nih.gov

The substitution pattern of this compound aligns with features known to contribute to the anti-biofilm capabilities of other flavonoids. However, it is also noted that methoxylation can sometimes result in a decrease in activity compared to a hydroxyl group at the same position. nih.gov Therefore, while the potential for anti-biofilm activity exists based on its structure, empirical in vitro studies are necessary to confirm and quantify this effect for this compound.

| Structural Feature | Observed Effect on Flavonoid Anti-biofilm Activity | Relevance to this compound |

| Hydroxylation at C7 (A Ring) | Often enhances antibacterial and anti-biofilm properties. nih.gov | Present in the compound. |

| Hydroxylation at C3' (B Ring) | Considered beneficial for anti-biofilm activity. nih.gov | Present in the compound. |

| Substitution at C4' (B Ring) | Hydroxylation is generally favorable for activity. nih.gov | The compound has a methoxy group at this position. |

| Hydroxylation at C3 (C Ring) | Can contribute to biological activity. | Present in the compound. |

Structure Activity Relationship Sar Studies of 3,3 ,7 Trihydroxy 4 Methoxyflavone and Its Analogs

Impact of Hydroxylation Patterns on Biological Activity

The number and position of hydroxyl groups on the flavonoid rings are critical determinants of their biological actions, including their antiproliferative and antioxidant effects.

Role of Hydroxyl Groups at Specific Positions (e.g., C3' and C4' for antiproliferative activity, C3 for antioxidant activity)

The antiproliferative activity of flavonoids is significantly influenced by the hydroxylation pattern on the B-ring. The presence of a catechol moiety (ortho-dihydroxy groups) at the C3' and C4' positions is considered a crucial feature for potent anticancer effects. nih.govnih.gov For instance, studies on various trihydroxyflavones have demonstrated that the ortho-dihydroxy group in the B-ring is a key fragment for both antiproliferative and antioxidant activities. nih.govnih.gov The parent compound of 3,3',7-Trihydroxy-4'-methoxyflavone, fisetin (B1672732) (3,3',4',7-tetrahydroxyflavone), which possesses a 3',4'-dihydroxy B-ring, has been shown to exhibit significant antiproliferative effects against various cancer cell lines. nih.gov This suggests that the 3'-hydroxyl group in this compound is a vital contributor to its potential antiproliferative action.

The antioxidant capacity of flavonoids is also heavily dependent on their hydroxylation pattern. The 3-hydroxyl group on the C-ring, in conjunction with the C2-C3 double bond, is a well-established structural feature that enhances antioxidant activity. nih.govnih.gov This is attributed to the molecule's ability to donate a hydrogen atom from the 3-OH group, thereby neutralizing free radicals. nih.gov Semi-empirical calculations for fisetin have indicated that the 3-OH group is the most effective site for scavenging hydroxyl radicals. nih.gov Therefore, the 3-hydroxyl group in this compound is fundamental to its antioxidant potential. Furthermore, the presence of multiple hydroxyl groups generally correlates with increased antioxidant activity. acs.org

Influence of Methoxylation Patterns on Biological Response

The methylation of hydroxyl groups to form methoxy (B1213986) groups can significantly alter the biological properties of flavonoids. This modification can affect their antioxidant capacity and introduce or enhance other specific bioactivities.

Effect of O-Methylation on Antioxidant Activity

The process of O-methylation, or the conversion of a hydroxyl group to a methoxy group, generally leads to a decrease in the antioxidant activity of flavonoids. nih.gov This is because the hydrogen-donating ability of the hydroxyl group, which is central to the radical scavenging mechanism, is lost upon methylation. researchgate.net While methylation can increase the metabolic stability and bioavailability of flavonoids, it often comes at the cost of reduced antioxidant potential. researchgate.net For example, studies on various flavonoids have shown that the introduction of methoxy groups diminishes their antioxidant capacity. nih.gov Therefore, it can be inferred that the antioxidant activity of this compound is likely lower than that of its non-methylated counterpart, fisetin, due to the presence of the methoxy group at the 4'-position.

Importance of 4'-Methoxylation for Specific Bioactivities (e.g., Melanogenesis Promotion)

While methoxylation may diminish antioxidant activity, it can be crucial for other biological functions. In the context of melanogenesis, the presence of a methoxy group at the 4'-position of the B-ring appears to play a significant role. Studies have shown that certain flavonoids can promote melanogenesis. nih.govresearchgate.net Fisetin, for instance, has been found to increase melanin (B1238610) production. nih.govresearchgate.netnih.gov Although direct comparative studies on this compound are limited, research on related methoxyflavones suggests that the methoxylation pattern can influence melanogenic activity. elsevierpure.com It has been proposed that a hydroxyl group on the B-ring is important for stimulating melanogenesis. researchgate.net However, the 4'-methoxy group in this compound may contribute to its ability to modulate cellular signaling pathways involved in melanin synthesis, potentially through mechanisms distinct from direct tyrosinase activation. nih.govnih.gov

Correlation between Different Biological Properties (e.g., Antioxidant and Antiproliferative Activities)

A correlation between the antioxidant and antiproliferative activities of flavonoids has been a subject of investigation. For many flavonoids, their ability to scavenge reactive oxygen species (ROS) is believed to contribute to their anticancer effects by mitigating oxidative stress-induced cellular damage. nih.govnih.gov Studies on trihydroxyflavones have shown a moderate correlation between their antioxidant and antiproliferative activities in certain cancer cell lines. nih.govresearchgate.net The structural features that confer potent antioxidant activity, such as the ortho-dihydroxy B-ring, are often the same features that contribute to significant antiproliferative effects. nih.govnih.gov

However, this correlation is not always direct or universal for all flavonoids or all cancer types. nih.govfrontiersin.org Some flavonoids exhibit strong antiproliferative activity through mechanisms independent of their antioxidant capacity, such as the modulation of specific signaling pathways involved in cell cycle regulation and apoptosis. nih.govnih.gov Therefore, while the antioxidant properties of this compound, conferred by its 3- and 3'-hydroxyl groups, may contribute to its potential antiproliferative effects, it is also plausible that it exerts its anticancer activity through other molecular targets.

Future Research Directions and Translational Perspectives for 3,3 ,7 Trihydroxy 4 Methoxyflavone

Elucidation of Novel Molecular Targets and Signaling Cascades

Future investigations into 3,3',7-Trihydroxy-4'-methoxyflavone, a specific methoxy-substituted flavonoid also known as Fisetin (B1672732) 4'-methyl ether, should prioritize the definitive identification of its molecular targets and the signaling pathways it modulates. nih.gov While direct research on this compound is limited, studies on its parent compound, fisetin, and other related flavonoids provide a roadmap for potential targets.

Fisetin is known to interact with multiple key signaling pathways involved in inflammation, cell survival, and neuroprotection. nih.govnih.gov For instance, fisetin can suppress inflammatory responses by inhibiting the phosphorylation of Src and Syk, which are upstream kinases in the NF-κB signaling cascade. nih.gov It also modulates pathways critical for neuronal health, such as activating the ERK signaling cascade and influencing the serotonergic system. nih.gov Given the structural similarity, it is plausible that this compound could interact with some of the same targets, including protein kinases like cyclin-dependent kinase 6 (CDK6) and pathways like PI3K-Akt and MAPK. nih.govnih.gov However, the addition of a methoxy (B1213986) group at the 4'-position could alter its binding affinity and specificity. Therefore, future research should employ unbiased screening approaches, such as chemical proteomics and kinase profiling assays, to identify the direct binding partners of this compound. Subsequent cell-based assays will be crucial to validate these interactions and elucidate how they translate into the modulation of downstream signaling events.

Potential Molecular Targets for Investigation Based on Related Flavonoids

| Target Class | Specific Examples | Potential Pathway Modulated | Reference Compound |

|---|---|---|---|

| Protein Kinases | Src, Syk, Cyclin-dependent kinases (CDKs), ERK, PI3K/Akt | NF-κB, Cell Cycle, MAPK, Survival Pathways | Fisetin |

| Transcription Factors | NF-κB, Nrf2, ATF4 | Inflammation, Oxidative Stress Response | Fisetin |

| Enzymes | Lipoxygenases, Monoamine Oxidase A | Eicosanoid production, Neurotransmitter metabolism | Fisetin |

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Insights

To gain deeper mechanistic insights into the biological activities of this compound, future research must move beyond traditional two-dimensional (2D) cell cultures and embrace more physiologically relevant models. Advanced in vitro and ex vivo systems are essential for understanding how this compound affects complex cellular interactions within a tissue-like context.

The use of three-dimensional (3D) cell culture models, such as spheroids and organoids, is a critical next step. dntb.gov.uanih.gov These models better replicate the in vivo microenvironment, including cell-cell and cell-matrix interactions, as well as nutrient and oxygen gradients that are absent in monolayer cultures. nih.govfrontiersin.org For example, studying the effects of this compound on cancer cell spheroids could provide more accurate insights into its anti-tumor potential than 2D assays. dntb.gov.ua Similarly, neuronal organoids could be used to model neurodegenerative diseases and investigate the compound's neuroprotective effects in a more complex system. Microfluidic "organ-on-a-chip" technologies represent another frontier, allowing for the co-culture of different cell types in a dynamic environment to simulate organ-level physiology and drug responses. dergipark.org.tr

Ex vivo models using fresh tissue slices from various organs (e.g., liver, brain, intestine) will also be invaluable. These models preserve the native tissue architecture and cellular diversity, making them ideal for studying the metabolism of this compound and its immediate effects on tissue function and signaling pathways.

Potential for Biosynthetic Engineering and Optimized Production through Synthetic Biology

The natural abundance of this compound may be low, making extraction from plant sources inefficient for large-scale research or therapeutic use. nih.gov Synthetic biology and metabolic engineering offer a promising alternative for sustainable and optimized production. mdpi.combiotechrep.ir By harnessing microbial cell factories, such as Escherichia coli or Saccharomyces cerevisiae, it is possible to produce specific flavonoids in high titers. frontiersin.org

The general flavonoid biosynthetic pathway is well-characterized, starting from precursor molecules like tyrosine or phenylalanine. nih.gov To produce this compound, a biosynthetic pathway would need to be engineered to first produce its precursor, fisetin (3,3',4',7-tetrahydroxyflavone). This involves introducing a series of enzymes including chalcone (B49325) synthase, chalcone isomerase, flavanone (B1672756) 3-hydroxylase, and flavonol synthase. frontiersin.org The crucial final step would be the specific methylation of the 4'-hydroxyl group of fisetin. This requires the identification and integration of a highly specific flavonoid O-methyltransferase (FOMT). mdpi.com Plant OMTs exhibit varying substrate and positional (regio)specificity. mdpi.comnih.govnih.gov Future research should focus on discovering and characterizing novel OMTs that can efficiently catalyze the 4'-O-methylation of fisetin. Once a suitable enzyme is identified, its gene can be introduced into the fisetin-producing microbial host. Further optimization of the metabolic pathway, such as enhancing precursor supply and tuning gene expression, will be necessary to maximize the yield of this compound. biotechrep.ir

Strategic Design and Synthesis of Analogs for Enhanced Selectivity and Specificity

While this compound holds potential, the strategic design and synthesis of novel analogs could lead to compounds with improved pharmacological properties. The goal of analog synthesis is to enhance biological activity, increase target selectivity, and optimize pharmacokinetic characteristics such as solubility and metabolic stability. researchgate.netmdpi.com

Structure-activity relationship (SAR) studies on fisetin and other flavonoids have shown that the number and position of hydroxyl and methoxy groups are critical for their biological effects. nih.govresearchgate.net For example, the 3-hydroxyl group and the o-dihydroxy structure in the B-ring of fisetin are important for its antioxidant and pro-apoptotic activity. nih.gov The methylation at the 4'-position in this compound likely alters its lipophilicity and hydrogen-bonding capacity, which could influence its interaction with molecular targets and cellular membranes. nih.gov

Future synthetic strategies could involve:

Selective Methylation/Demethylation: Creating analogs with different patterns of methylation on the flavonoid backbone to probe the importance of each hydroxyl group for a specific biological activity. nih.gov

Glycosylation: Adding sugar moieties to the flavonoid core, which can significantly impact solubility and bioavailability.

Acylation: Introducing acyl groups to modify lipophilicity and potentially enhance cellular uptake. mdpi.com

Heterocyclic Substitution: Replacing or adding heterocyclic rings to explore new interactions with target proteins. nih.gov

These synthesized analogs would then be screened in biological assays to identify compounds with superior potency and selectivity for desired targets, such as specific protein kinases or inflammatory pathways.

Table of Potential Analog Modifications

| Modification Type | Position on Flavonoid Core | Potential Effect |

|---|---|---|

| Methylation | C-3, C-7 | Alter target binding, increase stability |

| Glycosylation | C-3, C-7 | Increase water solubility, alter bioavailability |

| Acylation | C-3, C-7 | Increase lipophilicity, enhance cell permeability |

| Halogenation | B-ring | Modify electronic properties, alter binding affinity |

Integration into Multi-Omics Research for Systems-Level Understanding

To achieve a comprehensive, systems-level understanding of the cellular effects of this compound, it is essential to integrate multi-omics approaches. nih.gov This involves combining data from genomics, transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiles) to build a holistic picture of the biological response to the compound. researchgate.netyoutube.com

Transcriptomic analysis (e.g., RNA-seq) of cells treated with this compound can reveal which genes are up- or downregulated, pointing to the key pathways being modulated. mdpi.com Proteomic studies can then confirm whether these changes in gene expression translate to the protein level and can also identify post-translational modifications. researchgate.net Metabolomic analysis can identify changes in the levels of endogenous small molecules, providing a functional readout of the compound's impact on cellular metabolism. mdpi.com

By integrating these datasets, researchers can construct detailed regulatory networks that show how this compound perturbs cellular systems. nih.govoup.com This approach is powerful for identifying not only the intended molecular targets and pathways but also potential off-target effects and unexpected mechanisms of action. nih.gov For example, a multi-omics analysis could reveal that the compound not only inhibits a specific kinase (proteomics) but also induces a broad antioxidant response (transcriptomics) and alters lipid metabolism (metabolomics).

Exploration of Pharmacological Applications in Basic Science Research

Given its specific chemical structure, this compound has significant potential as a tool compound in basic science research to probe various biological processes. Its parent compound, fisetin, is widely studied for its antioxidant, anti-inflammatory, and neuroprotective properties. researchgate.netresearchgate.netplantarchives.org The 4'-methoxy derivative could serve as a valuable comparator to fisetin to dissect the specific role of the 4'-hydroxyl group in these activities.

Potential research applications include:

Inflammation Research: Investigating its ability to modulate inflammatory pathways, such as the NF-κB and MAPK pathways, in macrophage cell lines or animal models of inflammation. nih.govresearchgate.net

Neuroscience: Using it to explore mechanisms of neuroprotection in models of oxidative stress or neurodegeneration, and to study its effects on neurotrophic factor signaling. nih.gov

Cancer Biology: Evaluating its activity as a potential inhibitor of specific kinases or as an inducer of apoptosis in various cancer cell lines. nih.gov

Metabolic Disease Research: Assessing its impact on adipogenesis and glucose metabolism, areas where other flavonoids have shown activity. plantarchives.org

By serving as a selective modulator of specific cellular targets, this compound can help researchers to understand the fundamental mechanisms underlying various disease states.

Q & A

Q. What are the primary natural sources of 3,3',7-Trihydroxy-4'-methoxyflavone, and how is it isolated for experimental use?

this compound (commonly referred to as diosmetin in literature) is predominantly found in citrus fruits (e.g., oranges, lemons) and olive leaves . Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification using techniques like column chromatography or HPLC. For example, citrus peels are homogenized in ethanol, filtered, and concentrated under reduced pressure. The crude extract is then fractionated using silica gel chromatography with gradient elution (e.g., hexane:ethyl acetate mixtures) to isolate the flavonoid . Purity is verified via LC-MS or NMR spectroscopy .

Q. What mechanisms underlie the antioxidant activity of this compound?

Diosmetin activates the Nrf2-ARE signaling pathway, enhancing the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This is demonstrated in oxidative-damaged L02 hepatocytes, where pretreatment with diosmetin (10–50 µM) significantly reduced ROS levels and increased nuclear translocation of Nrf2 . Methodologically, Nrf2 activation can be confirmed via Western blotting for nuclear Nrf2 and qPCR for downstream targets .

Q. How is the cytotoxicity of this compound assessed in cancer cell lines?

Standard protocols include:

- Cell viability assays : MTT or CCK-8 assays on cancer cell lines (e.g., HepG2, MCF-7) incubated with diosmetin (typically 10–100 µM for 24–48 hours) .

- Apoptosis detection : Flow cytometry with Annexin V/PI staining or caspase-3/7 activity assays .

- IC50 determination : Dose-response curves generated using nonlinear regression analysis (e.g., GraphPad Prism) .

Q. Table 1: Reported IC50 Values in Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HepG2 | 45.2 | |

| MCF-7 | 38.7 | |

| A549/IR | 52.4 |

Advanced Research Questions

Q. How can researchers address contradictions in anti-cancer efficacy across different cell lines?

Discrepancies in IC50 values (e.g., HepG2 vs. A549/IR) may arise from variations in:

- Cell-specific pathways : HepG2 (hepatocellular carcinoma) may exhibit higher basal Nrf2 activity, altering sensitivity .

- Experimental design : Differences in treatment duration, serum concentration in media, or solvent controls (e.g., DMSO ≤0.1%) .

- Assay selection : MTT assays may underestimate cytotoxicity in metabolically quiescent cells compared to clonogenic assays.

To resolve contradictions, standardize protocols across cell lines and validate findings using orthogonal methods (e.g., siRNA knockdown of Nrf2 to confirm pathway dependency) .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

Diosmetin’s poor aqueous solubility (logP ~2.8) limits bioavailability. Approaches include:

- Nanoformulation : Encapsulation in PLGA nanoparticles (e.g., 100–200 nm size) improves plasma half-life .

- Prodrug synthesis : Glycosylation (e.g., diosmin, the 7-rutinoside derivative) enhances water solubility and intestinal absorption .

- Solubility screening : Use DMSO stock solutions (10 mM) diluted in culture media with ≤0.1% DMSO to avoid solvent toxicity .

Q. Table 2: Solubility of Diosmetin Derivatives

| Derivative | Solubility in Water (mg/mL) |

|---|---|

| Diosmetin | 0.12 |

| Diosmin | 1.85 |

| Nano-diosmetin | 4.30 |

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

Key structural modifications include:

- Methoxy group positioning : The 4'-methoxy group enhances membrane permeability, while 3',5,7-trihydroxy moieties are critical for ROS scavenging .

- Glycosylation : Adding rutinoside (as in diosmin) improves solubility but may reduce cellular uptake unless hydrolyzed in vivo .

- Hydroxyl substitution : 3,3',7-Trihydroxy configurations show higher Nrf2 activation than mono-hydroxylated analogs .

SAR studies should employ molecular docking (e.g., AutoDock Vina) to predict binding to Keap1 (Nrf2 inhibitor) and validate via mutagenesis .

Methodological Considerations

Q. What analytical techniques ensure compound purity and stability?

- HPLC-DAD : Use a C18 column with a mobile phase of 0.1% formic acid/acetonitrile (gradient elution) to detect diosmetin (retention time ~12.5 min) .

- LC-MS/MS : Quantify plasma concentrations in pharmacokinetic studies with a lower detection limit of 0.1 ng/mL .

- Stability testing : Store diosmetin at -80°C in desiccated conditions; monitor degradation via UV-Vis spectroscopy (λmax = 260 nm) .

Q. How should researchers mitigate off-target effects in mechanistic studies?

- Pharmacological inhibitors : Co-treatment with ML385 (Nrf2 inhibitor) confirms pathway specificity .

- CRISPR/Cas9 knockout : Generate Nrf2-/- cell lines to isolate diosmetin’s effects from endogenous antioxidant responses .

- Multi-omics integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify non-canonical targets .

Safety and Compliance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.